
Taxiresinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taxiresinol is a lignan that consists of tetrahydrofuran substituted by a 3,4-dihydroxyphenyl group at position 2, a hydroxymethyl group at position 3 and a 4-hydroxy-3-methoxybenzyl group at position 4. It has been isolated from Taxus yunnanensis. It has a role as a plant metabolite. It is a lignan, a polyphenol, a tetrol, a member of oxolanes and a member of guaiacols.
Aplicaciones Científicas De Investigación
Anticancer Activity Taxiresinol, a lignan found in the heartwood of Taxus wallichiana, has demonstrated notable anticancer activity in vitro against various cancer cell lines including colon, liver, ovarian, and breast cancer. Its absolute configuration has been determined through chemical correlation and X-ray crystallography, highlighting its potential in cancer research and therapy (Chattopadhyay et al., 2003).
Anti-ulcerogenic Effects Research on lignans from Taxus baccata L., including taxiresinol, has shown significant anti-ulcerogenic activity. These findings come from an in vivo model studying ethanol-induced ulcerogenesis in rats, where taxiresinol exhibited the most prominent effect among the tested lignans (Gurbuz et al., 2004).
Hypoglycemic Effects The wood of Taxus yunnanensis, containing taxiresinol among its lignans, was studied for its hypoglycemic effects in streptozotocin-induced diabetic rats. The research demonstrated that taxiresinol significantly lowered fasting blood glucose levels, suggesting a potential for managing diabetes (Banskota et al., 2006).
Hepatoprotective Effects Taxiresinol, isolated from Taxus yunnanensis, has been investigated for its hepatoprotective effects against D-galactosamine and lipopolysaccharide-induced liver injury in mice. The study suggests that taxiresinol can significantly inhibit hepatocyte DNA fragmentation and apoptotic body formation, offering a potential therapeutic avenue for liver diseases (Nguyen et al., 2004).
Anti-inflammatory and Antinociceptive Activities Taxiresinol, among other lignans from Taxus baccata L., has shown to possess significant anti-inflammatory and antinociceptive activities. This research underlines its potential in the development of treatments for inflammatory conditions and pain management (Kuepeli et al., 2003).
Antioxidant Activity In addition to the above pharmacological activities, taxiresinol has been recognized for its antioxidant properties. Its ability to mitigate oxidative DNA damage and protect against toxicities, such as those induced by heavy metals in animal models, further expands its potential for health-promoting applications (Manigandan et al., 2015).
Propiedades
Nombre del producto |
Taxiresinol |
|---|---|
Fórmula molecular |
C19H22O6 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]benzene-1,2-diol |
InChI |
InChI=1S/C19H22O6/c1-24-18-7-11(2-4-16(18)22)6-13-10-25-19(14(13)9-20)12-3-5-15(21)17(23)8-12/h2-5,7-8,13-14,19-23H,6,9-10H2,1H3/t13-,14-,19+/m0/s1 |
Clave InChI |
SNZZAHRDXCGWEM-CKFHNAJUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)O)O |
SMILES |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)O)O |
Sinónimos |
taxiresinol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




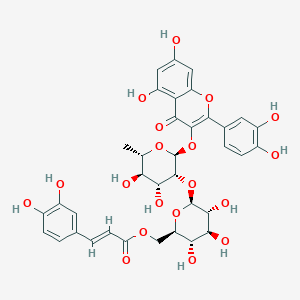

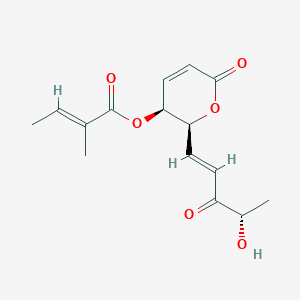
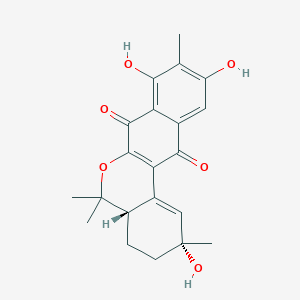
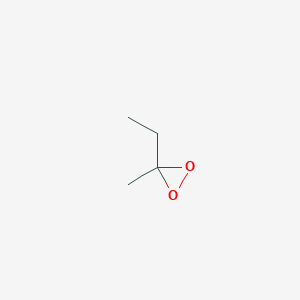
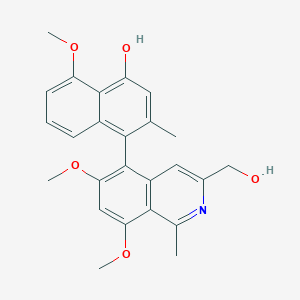




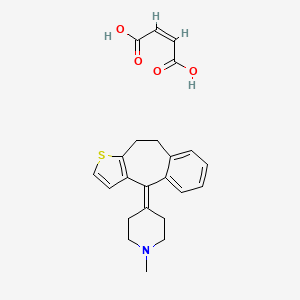
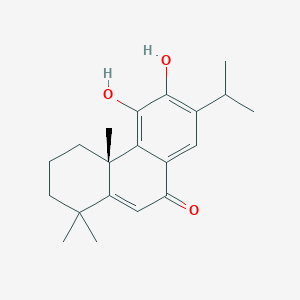
![(6R)-6-[(1R,3aS,4E,7aR)-4-{(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyloctahydro-1H-inden-1-yl]-2-methylheptan-2-yl beta-D-glucopyranosiduronic acid](/img/structure/B1249378.png)